![molecular formula C23H25N3O4 B2524970 N-フェニル-1-(3,4,5-トリメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミド CAS No. 899735-79-6](/img/structure/B2524970.png)

N-フェニル-1-(3,4,5-トリメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

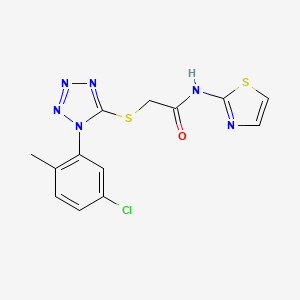

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.

BenchChem offers high-quality N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、抗がん剤としての可能性について調査されています。 研究者らは、(E)-N-(プロプ-2-イン-1-イル)-3-(3,4,5-トリメトキシフェニル)アクリルアミドと様々なアリールアジドを反応させることにより、新規な3,4,5-トリメトキシシンナムアミド-テザー1,2,3-トリアゾール誘導体を合成しました 。これらの誘導体は、MCF-7細胞株とA549細胞株に対するインビトロ抗がん活性をスクリーニングした結果、両方の癌細胞タイプに対して顕著な活性を示しました。

- シンナム酸誘導体には、この化合物を含め、抗菌の可能性が探求されています。 様々な誘導体のうち、いくつかは良好な抗菌活性を示しました 。これは、微生物感染症の防除における可能性のある役割を示唆しています。

- この化合物を含むシンナム酸アナログは、抗酸化作用と抗炎症作用で知られています。 これらの特性により、治療用途のための興味深い候補となります 。

- シンナム酸誘導体のユニークな構造骨格により、効力と薬物動態を向上させるための修飾が可能になります。 研究者らは、この特徴を利用して、選択性を向上させ、副作用を軽減した新規薬剤を開発してきました 。

- 合成された誘導体に存在する1,2,3-トリアゾールモチーフは、様々な生物活性を示します。 トリアゾールは、抗がん、抗HIV、抗炎症、および抗菌効果と関連付けられています 。このモチーフを組み込むことにより、この化合物の治療薬としての可能性が向上します。

- 自然界には存在しませんが、1,2,3-トリアゾールは、創薬と有機合成において幅広く応用されています。 その汎用性は、高分子化学、超分子化学、生体複合体形成、蛍光イメージング、材料科学などにまで及びます 。

抗がん活性

抗菌特性

抗酸化作用と抗炎症作用

改善された薬物動態のための構造修飾

生物活性のための1,2,3-トリアゾールモチーフ

創薬と有機合成

作用機序

Target of Action

The primary targets of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. For instance, it inhibits tubulin polymerization, a process critical for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .

Pharmacokinetics

Compounds with the trimethoxyphenyl group have been associated with a wide range of bioactivity effects . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division, disruption of protein folding, and alteration of gene expression . These effects can lead to cell death, particularly in cancer cells, making this compound a potential anticancer agent .

生化学分析

Biochemical Properties

The TMP group in N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to interact with a variety of enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown to have significant effects on various types of cells. It has displayed notable anti-cancer effects by effectively inhibiting tubulin . Tubulin is a cytoskeletal protein which plays a very important role in mitosis by giving the cell its shape and structure .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division . This inhibition disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

The TMP group in this compound has been associated with long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds containing the TMP group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Metabolic Pathways

The TMP group in this compound has been associated with various metabolic pathways .

Transport and Distribution

The TMP group in this compound has been associated with various transport and distribution mechanisms .

Subcellular Localization

The TMP group in this compound has been associated with various subcellular localizations .

特性

IUPAC Name |

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIMXCIWNHFBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

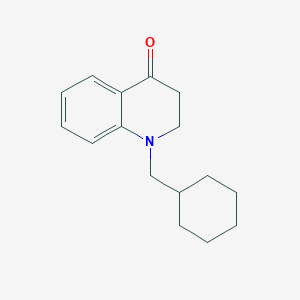

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2524887.png)

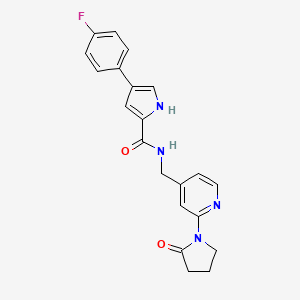

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)

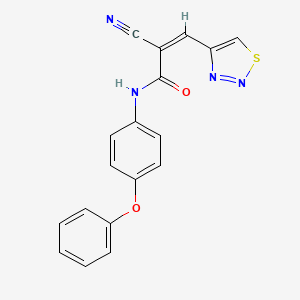

![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2524894.png)

![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)